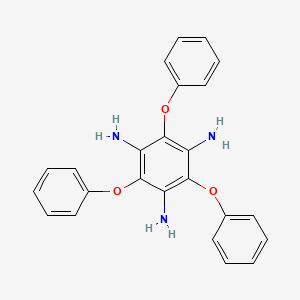![molecular formula C14H19ClF3N3O2 B14922235 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B14922235.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the pyrazole derivative with the tetrahydrofuran moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A related compound with similar trifluoromethyl and chlorine substitutions.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Compounds with similar trifluoromethyl groups and pyrazine rings.
Saflufenacil: A compound with a trifluoromethyl group and similar structural features.
Uniqueness
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups and the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H19ClF3N3O2 |
|---|---|
Poids moléculaire |
353.77 g/mol |
Nom IUPAC |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H19ClF3N3O2/c1-7(10-5-4-6-23-10)19-13(22)9(3)21-8(2)11(15)12(20-21)14(16,17)18/h7,9-10H,4-6H2,1-3H3,(H,19,22) |
Clé InChI |
LYVPLSODIGTFOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C)C(=O)NC(C)C2CCCO2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922157.png)
![2-chloro-N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B14922159.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14922163.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B14922171.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B14922179.png)
![1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B14922183.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)
![3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922197.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14922205.png)
![4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14922220.png)
![5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922229.png)
![1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922231.png)
